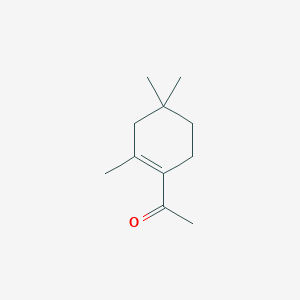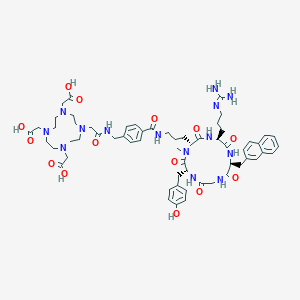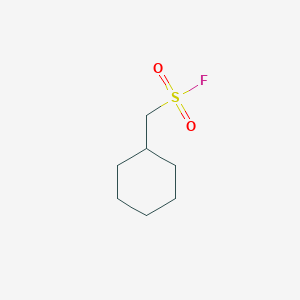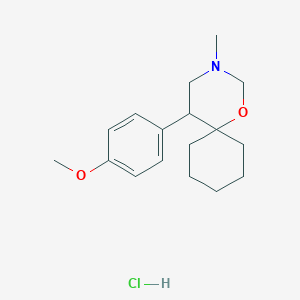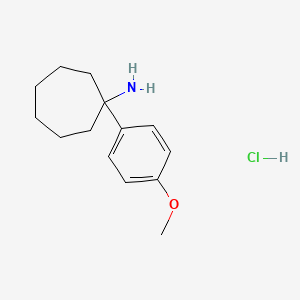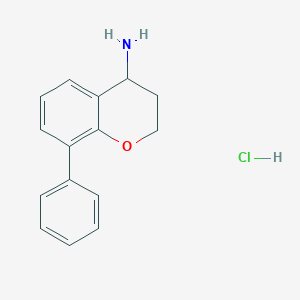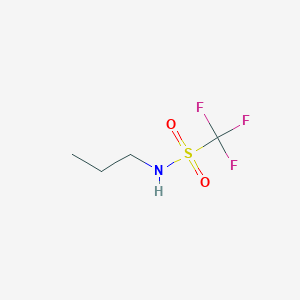
1,1,1-trifluoro-N-propylmethanesulfonamide
Vue d'ensemble
Description
1,1,1-Trifluoro-N-propylmethanesulfonamide is an organic compound with the molecular formula C4H8F3NO2S and a molecular weight of 191.17 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 1,1,1-trifluoro-N-propylmethanesulfonamide is 1S/C4H8F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h8H,2-3H2,1H3 . This compound contains a total of 18 bonds, including 10 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 sulfonamide(s) (thio-/dithio-) .Physical And Chemical Properties Analysis
1,1,1-Trifluoro-N-propylmethanesulfonamide has a predicted boiling point of 154.7±50.0 °C and a predicted density of 1.357±0.06 g/cm3 . The pKa of the compound is predicted to be 7.56±0.40 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1,1,1-Trifluoro-N-propylmethanesulfonamide and its derivatives have been utilized in the synthesis of various chemical compounds. For instance, it has been used in reactions leading to [2+3]-cycloaddition products (Tolstikova & Shainyan, 2021).
Studies have explored its use in novel heterocyclizations, particularly in the synthesis of CF3-heterocycles, which are essential in organic chemistry (Baraznenok, Nenajdenko, & Balenkova, 2003).
Electronic Structure and Basicity
- The electronic structures and basicities of 1,1,1-trifluoro-N-propylmethanesulfonamide have been a subject of research, providing insights into its chemical properties and reactivity (Chipanina, Oznobikhina, Ushakova, & Shainyan, 2013).
Oxidative Addition and Applications
- The compound has been studied in the context of oxidative addition to cycloalkadienes, revealing important aspects of its reactivity and potential applications in organic synthesis (Moskalik, Shainyan, Astakhova, & Schilde, 2013).
Use in Catalytic Processes
- It has been utilized as a catalyst or additive in various chemical reactions due to its high NH-acidity, lipophilicity, and catalytic activity, as highlighted in the synthesis and application of sulfonamides (Moskalik & Astakhova, 2022).
Lewis Acid Catalysis
- Scandium trifluoromethanesulfonate, a derivative, has been found to be an extremely active Lewis acid catalyst in acylation of alcohols with acid anhydrides and mixed anhydrides, demonstrating the versatility of trifluoromethanesulfonamide derivatives in catalysis (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1-trifluoro-N-propylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO2S/c1-2-3-8-11(9,10)4(5,6)7/h8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAHEUCZAOEMDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655793 | |
| Record name | 1,1,1-Trifluoro-N-propylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-trifluoro-N-propylmethanesulfonamide | |
CAS RN |
34310-27-5 | |
| Record name | 1,1,1-Trifluoro-N-propylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-(3,4-Dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetic acid dihydrochloride](/img/structure/B1454173.png)
